molecular formula C14H12N2O B11071165 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine

Cat. No.: B11071165
M. Wt: 224.26 g/mol
InChI Key: OUHICPYWXYVGAW-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine: is a heterocyclic compound with a fused imidazo[1,5-a]pyridine ring system. Its chemical structure consists of an imidazole ring fused to a pyridine ring, with a methoxy group (CH₃O) attached to the phenyl substituent. This compound has attracted significant interest due to its diverse applications in various fields.

Preparation Methods

Several synthetic routes are available for the construction of 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine:

    Cyclocondensation: One common method involves the cyclization of appropriate precursors, such as 2-aminopyridines and aldehydes or ketones, under suitable conditions.

    Cycloaddition: Diels-Alder reactions or other cycloaddition processes can also be employed to synthesize this compound.

    Oxidative Cyclization: Oxidative methods, such as metal-catalyzed cyclizations, have been explored for the formation of imidazo[1,5-a]pyridines.

    Transannulation Reactions: These involve the transformation of other heterocyclic precursors into the desired imidazo[1,5-a]pyridine ring system.

Industrial production methods may vary, but the above strategies provide a foundation for laboratory-scale synthesis.

Chemical Reactions Analysis

3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine can undergo various reactions:

    Substitution: The methoxy group can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The imidazo[1,5-a]pyridine ring system can participate in redox reactions.

    Heterocyclic Transformations: It can engage in heterocyclic reactions with other nitrogen-containing compounds.

Common reagents include Lewis acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism of action for 3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine depends on its specific application. It may interact with cellular receptors, enzymes, or other molecular targets, influencing biological processes.

Comparison with Similar Compounds

While there are other imidazo[1,5-a]pyridine derivatives, this compound’s uniqueness lies in its substituents and potential applications. Similar compounds include imidazo[1,5-a]pyridines with different substituents or fused ring systems.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

3-(3-methoxyphenyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2O/c1-17-13-7-4-5-11(9-13)14-15-10-12-6-2-3-8-16(12)14/h2-10H,1H3

InChI Key

OUHICPYWXYVGAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C3N2C=CC=C3

Origin of Product

United States

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